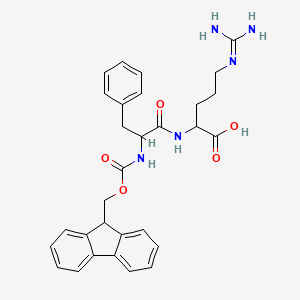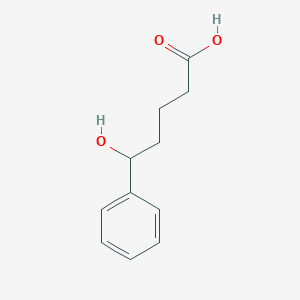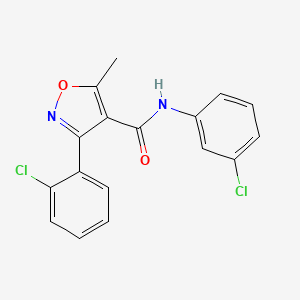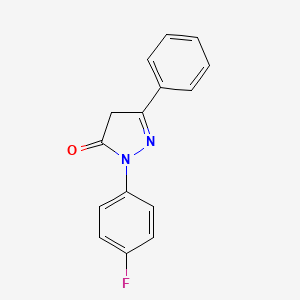
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl and a phenyl group. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one typically involves the reaction of appropriate hydrazine derivatives with substituted acetophenones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with benzoylacetone under reflux conditions, followed by cyclization to form the pyrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies.
Medicine: The compound has been evaluated for its antiproliferative activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been shown to act as an androgen receptor antagonist, inhibiting the activity of androgen receptors in prostate cancer cells. This inhibition leads to a decrease in the expression of androgen-responsive genes, such as PSA, thereby reducing cancer cell proliferation .
The molecular pathways involved in this mechanism include the binding of the compound to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands. This disruption of receptor-ligand interactions ultimately leads to the downregulation of androgen-responsive genes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1H-pyrazole: This compound lacks the phenyl group at the 3-position, which may affect its binding affinity and biological activity.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological effects.
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one: The presence of a methyl group instead of a fluorine atom can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s binding affinity to certain molecular targets, making it a valuable compound in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C15H11FN2O |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
YMFVASZWVZMOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


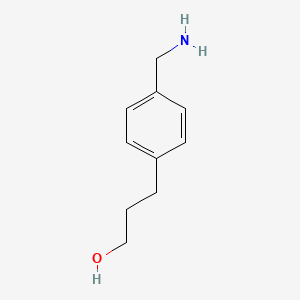
![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)


![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)


![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
